(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-isobutyl-4,5-dihydrooxazole)
CAS No.:
Cat. No.: VC13778129
Molecular Formula: C17H30N2O2
Molecular Weight: 294.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H30N2O2 |
|---|---|
| Molecular Weight | 294.4 g/mol |
| IUPAC Name | (4S)-4-(2-methylpropyl)-2-[2-[(4S)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole |
| Standard InChI | InChI=1S/C17H30N2O2/c1-11(2)7-13-9-20-15(18-13)17(5,6)16-19-14(10-21-16)8-12(3)4/h11-14H,7-10H2,1-6H3/t13-,14-/m0/s1 |
| Standard InChI Key | HVMXJQXADXIDCS-KBPBESRZSA-N |
| Isomeric SMILES | CC(C)C[C@H]1COC(=N1)C(C)(C)C2=N[C@H](CO2)CC(C)C |
| SMILES | CC(C)CC1COC(=N1)C(C)(C)C2=NC(CO2)CC(C)C |
| Canonical SMILES | CC(C)CC1COC(=N1)C(C)(C)C2=NC(CO2)CC(C)C |
Introduction
(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-isobutyl-4,5-dihydrooxazole) is a chiral organic compound with significant applications in coordination chemistry and asymmetric catalysis. This compound is characterized by its unique structure, featuring two oxazoline rings linked by a propane-2,2-diyl bridge, each substituted with an isobutyl group. Its molecular formula is C₁₇H₃₀N₂O₂, and it has a molecular weight of 294.4 g/mol .
Molecular Formula and Weight
Synthesis and Preparation
The synthesis of (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-isobutyl-4,5-dihydrooxazole) generally involves the reaction of 2,2-bis(bromomethyl)propane with (4S)-(-)-4-isobutyloxazoline in the presence of a base. The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the oxazoline rings.
Starting Materials:
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2,2-Bis(bromomethyl)propane
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(4S)-(-)-4-Isobutyloxazoline
Reaction Conditions:
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Solvent: Anhydrous tetrahydrofuran (THF)
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Base: Sodium hydride or similar strong bases
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Atmosphere: Inert atmosphere (e.g., nitrogen or argon)
Procedure:
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The base is added to the anhydrous solvent.
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2,2-Bis(bromomethyl)propane is then added.
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After the base has fully reacted, (4S)-(-)-4-isobutyloxazoline is added dropwise.
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The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Applications in Coordination Chemistry and Catalysis
(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-isobutyl-4,5-dihydrooxazole) is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions. These complexes are particularly useful in asymmetric catalysis, where the chiral nature of the ligand can influence the stereochemistry of the reaction products.
Industrial Production and Quality Control
Industrial production involves scaling up the synthesis process using large reactors with precise temperature and pressure control. The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity. Quality control measures include analytical methods like nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) to ensure the product's quality and consistency.
Safety and Handling
This compound is for research use only and should be handled with caution. It is stored under inert conditions to prevent degradation and is typically packaged with warning labels due to potential hazards.
Data Table: Key Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₃₀N₂O₂ |
| Molecular Weight | 294.4 g/mol |
| CAS Number | 176650-26-3 |
| Synonyms | (4S)-4-(2-methylpropyl)-2-[2-[(4S)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole |
| Purity (Available) | Up to 97% |
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